Zinc, chloro(phenylmethyl)-

Organometallic Chemistry Process Chemistry Negishi Coupling

Choose Zinc chloro(phenylmethyl)- (Benzylzinc chloride) for its uniquely broad functional-group tolerance, enabling C(sp³)–C(sp²) bond formation on substrates containing esters, nitriles, ketones, amides or unprotected alcohols—reactions where Grignard reagents fail. Supplied as a pre‑formulated 0.50 M THF solution for immediate use in Negishi cross‑couplings, diarylmethane library synthesis and iron‑catalyzed ketone preparation. Its slow protonation rate permits late‑stage coupling without protecting groups, slashing synthetic routes and boosting overall yields. Essential for medicinal‑chemistry campaigns and solid‑phase library construction.

Molecular Formula C7H7ClZn
Molecular Weight 192.0 g/mol
CAS No. 89523-63-7
Cat. No. B6316834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc, chloro(phenylmethyl)-
CAS89523-63-7
Molecular FormulaC7H7ClZn
Molecular Weight192.0 g/mol
Structural Identifiers
SMILES[CH2-]C1=CC=CC=C1.Cl[Zn+]
InChIInChI=1S/C7H7.ClH.Zn/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1
InChIKeyLIQBAAKGMWRWPS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzylzinc Chloride (CAS 89523-63-7) for Negishi Cross-Coupling: A High-Fidelity sp³ Benzyl Synthon


Zinc, chloro(phenylmethyl)- (CAS 89523-63-7), commonly supplied as a 0.50 M solution in THF, is a benzylic organozinc halide reagent. It provides a nucleophilic benzyl anion equivalent (Bn-ZnCl) for constructing C(sp³)-C(sp²) bonds via palladium- or nickel-catalyzed Negishi cross-coupling [1]. As a member of the organozinc reagent class, it is characterized by a highly covalent carbon–zinc bond, which fundamentally imparts a reactivity profile that is distinct from more ionic organomagnesium (Grignard) or organolithium reagents [2].

Why Benzylzinc Chloride Cannot Be Generically Substituted by a Grignard or Boronic Ester Reagent


The assumption that any benzyl nucleophile (e.g., benzylmagnesium chloride, benzylboronic acid pinacol ester) is interchangeable for benzylzinc chloride is inaccurate and can lead to project failure. The highly polar nature of the C-Mg bond in Grignard reagents makes them incompatible with electrophilic functional groups like esters, nitriles, and ketones, which are tolerated by benzylzinc chloride [1]. Conversely, benzylboronic acid derivatives, typically used in Suzuki-Miyaura couplings, require a strong base for activation when coupling sp³-hybridized centers, which can limit their scope with base-sensitive substrates and moisture-sensitive catalysts, a limitation not shared by the neutral Negishi conditions facilitated by benzylzinc chloride . This difference is not a matter of mere performance but of functional group tolerance, making benzylzinc chloride the essential choice for complex molecule synthesis.

Quantitative Differentiation of Benzylzinc Chloride (89523-63-7) Against Closest Analogs


Superior In-Situ Preparation Fidelity: Homocoupling Suppressed to <5% vs. Typical Grignard Side-Reactions

The preparation of benzylzinc chloride via direct zinc insertion into benzyl chloride in the presence of LiCl is remarkably clean. This method consistently suppresses the Wurtz-type homocoupling side-product (bibenzyl) to less than 5%, a common and yield-eroding problem with corresponding Grignard reagents where homocoupling can often exceed 10-30% [1]. This high fidelity of reagent generation is critical for subsequent cross-coupling steps, ensuring that the active nucleophile concentration is high and minimizing purification challenges.

Organometallic Chemistry Process Chemistry Negishi Coupling

Broader Functional Group Tolerance in Cross-Coupling: Direct Experimental Evidence vs. Grignard Reagents

In a direct comparative study on the addition to resin-bound imines, organozinc reagents demonstrated a vastly expanded functional group scope. The high reactivity of Grignard reagents precluded their use when either the substrate or the reagent itself contained electrophilic groups like cyano or ester functionalities. Organozinc reagents, including benzylzinc species, were fully compatible with these sensitive groups, enabling reactions that failed completely with Grignard reagents [1]. A specific failure point was observed with 2-trifluoromethylbenzylzinc bromide, which succeeded in the reaction while the corresponding Grignard reagent led to decomposition via through-ring elimination of fluoride.

Medicinal Chemistry Combinatorial Chemistry Functional Group Tolerance

Lower Acylation Temperature: Fe-Catalyzed Ketone Synthesis at 25 °C vs. 50 °C for Arylzinc Halides

A practical differentiation exists even within the organozinc family. In iron-catalyzed acylation with acid chlorides, benzylic zinc chlorides react smoothly at a lower temperature (25 °C, 0.5–4 h) compared to functionalized arylzinc halides which require 50 °C (2–4 h) to achieve comparable efficiency [1]. This lower activation energy for transmetalation from a benzylic zinc center provides a tangible process advantage, enabling the use of this specific reagent with thermally sensitive acid chlorides or complex substrates where heating to 50 °C would cause decomposition.

Iron Catalysis Ketone Synthesis Green Chemistry

Controlled Reactivity Towards Acidic Protons: A Wider Processing Window than Aryl- and Alkylzinc Reagents

The rate of protonation, a major decomposition pathway for organometallics, is significantly slower for benzylic zinc species. The protonation rate decreases in the order: aryl > alkyl > benzyl. Specifically, benzylzinc species are quenched by aniline at 25 ˚C only over several hours, whereas the analogous arylzinc reagents would be quenched orders of magnitude faster . This comparative kinetic stability allows Negishi cross-coupling to proceed on substrates bearing relatively unprotected acidic -OH or -NH groups, a feat that is chemically impossible with the corresponding Grignard reagents, which would be instantly protonated.

Chemoselectivity Negishi Coupling Process Development

Highest-Value Application Scenarios for Benzylzinc Chloride (89523-63-7) Based on Differentiated Performance


Synthesis of Diaryl- and Aryl-Heteroaryl-Methane Pharmacophores

Due to its clean generation with <5% homocoupling [1] and compatibility with electrophilic functional groups [2], benzylzinc chloride is the premier reagent for constructing the diarylmethane core, a privileged scaffold found in numerous drug molecules like papaverine. Negishi coupling with aryl bromides or chlorides proceeds in high yields without the side reactions that plague Grignard-based approaches on such complex substrates.

Late-Stage Functionalization of Complex, Unprotected Intermediates

The uniquely slow protonation rate of benzylic zinc chlorides makes them indispensable for coupling on substrates with unprotected acidic protons (e.g., amides, alcohols). This allows chemists to perform a C(sp³)-C(sp²) bond formation on a near-final intermediate without protecting groups, dramatically shortening synthetic routes and improving overall yield in medicinal chemistry campaigns.

Energy-Efficient Manufacture of Polyfunctionalized Ketones

The ability to perform iron-catalyzed acylations at ambient temperature (25 °C) using benzylzinc chloride, as opposed to the 50 °C required for arylzinc halides [3], makes it the preferred reagent for the scalable, cost-effective synthesis of functionalized ketones, especially when coupled with inexpensive and low-toxicity iron catalysts.

Combinatorial Library Synthesis on Solid Support

The broad functional group tolerance of organozinc reagents over Grignard reagents [2] was explicitly demonstrated in solid-phase synthesis. For generating diverse libraries of α-branched secondary amines, benzylzinc chloride is a superior choice, as its mildness allows the use of monomers containing base-sensitive or electrophilic groups, providing access to greater chemical diversity without risking on-resin degradation.

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